molecular formula C10H8Br2N2O2 B147256 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide CAS No. 18080-67-6

2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide

Katalognummer B147256
CAS-Nummer: 18080-67-6
Molekulargewicht: 347.99 g/mol
InChI-Schlüssel: DQKNFTLRMZOAMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Conoidin A is a covalent inhibitor of peroxiredoxin 2, an enzyme involved in the regulation of oxidative stress within cells.

Wissenschaftliche Forschungsanwendungen

Conoidin A has several scientific research applications, including:

Wirkmechanismus

Conoidin A exerts its effects by covalently binding to the peroxidatic cysteine of peroxiredoxin II, thereby inhibiting its peroxidase activity. This inhibition leads to an accumulation of reactive oxygen species within the cell, which can induce cell death in cancer cells. The molecular targets of Conoidin A include peroxiredoxin I and peroxiredoxin II, but not peroxiredoxin III .

Similar Compounds:

Uniqueness of Conoidin A: Conoidin A is unique in its high toxicity to glioblastoma cells and its ability to elevate intracellular reactive oxygen species levels significantly. Unlike adenanthin, which only slightly decreases cell viability, Conoidin A shows a much higher efficacy in inducing cell death in cancer cells .

Safety and Hazards

“2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H314 - H335 and precautionary statements P260 - P271 - P280 - P303 + P361 + P353 - P304 + P340 + P310 - P305 + P351 + P338 .

Zukünftige Richtungen

“2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide” presents a promising class for the development of new drugs targeting bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis . The continued identification of novel antitubercular candidates based on their potency and selectivity make them valid new leads for synthesizing additional analogs with improved antitubercular activity both in vitro and in vivo .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Conoidin A involves the covalent binding to the peroxidatic cysteine of peroxiredoxin II. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized to ensure high purity and efficacy for research purposes .

Industrial Production Methods: Industrial production methods for Conoidin A are not extensively documented. The compound is primarily produced for research and experimental purposes, and its production involves stringent quality control measures to maintain its effectiveness as a peroxiredoxin inhibitor .

Analyse Chemischer Reaktionen

Types of Reactions: Conoidin A primarily undergoes covalent binding reactions with the peroxidatic cysteine of peroxiredoxin II. This binding is irreversible and inhibits the enzyme’s peroxidase activity .

Common Reagents and Conditions: The reactions involving Conoidin A typically require conditions that facilitate covalent bonding. Common reagents include those that can induce oxidative stress, such as menadione or celecoxib, which have been shown to potentiate the anticancer activity of Conoidin A .

Major Products Formed: The major product formed from the reaction of Conoidin A with peroxiredoxin II is an inhibited enzyme complex, where the peroxidatic cysteine is covalently bound to Conoidin A .

Eigenschaften

IUPAC Name

2,3-bis(bromomethyl)-4-oxidoquinoxalin-1-ium 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2N2O2/c11-5-9-10(6-12)14(16)8-4-2-1-3-7(8)13(9)15/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKNFTLRMZOAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=C([N+]2=O)CBr)CBr)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333530
Record name 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18080-67-6
Record name Quinoxaline, 2,3-bis(bromomethyl)-, 1,4-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18080-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide
Reactant of Route 2
2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide
Reactant of Route 3
2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide
Reactant of Route 4
2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide
Reactant of Route 5
2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide
Reactant of Route 6
Reactant of Route 6
2,3-Bis(bromomethyl)quinoxaline 1,4-dioxide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.